![molecular formula C21H18Cl2O2S B2652845 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 337919-98-9](/img/structure/B2652845.png)
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, other names, and its structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.
Synthesis Analysis
This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactants, conditions, and catalysts used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the nature of chemical bonds between the atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents, products, and conditions of the reaction. The mechanism of the reaction is also studied in detail.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Selective Oxidation
Oxo-rhenium complexes, involving sulfoxides such as bis(4-chlorophenyl) sulfoxide, show promising catalytic activity in the oxidation of alcohols to their corresponding aldehydes and ketones. This process is efficient for both primary and secondary alcohols, with primary alcohols being selectively oxidized without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product, can be reused in other reactions or further oxidized, showcasing a sustainable approach to catalysis and chemical synthesis (Sousa et al., 2013).
Synthesis of Sulfur-rich Complexes
Research has also been conducted on the synthesis of sulfur-rich complexes involving derivatives of Lawesson's Reagent, leading to novel nickel(II) and cobalt(II) complexes. These complexes demonstrate the influence of solvents on crystal structures and highlight the versatility of sulfur-containing compounds in coordination chemistry and potential applications in material science (Liu et al., 2004).
Biocatalytic Production
The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke has been optimized, demonstrating the compound's significance in drug intermediates production. The study emphasizes the importance of optimizing experimental conditions to enhance bioreduction reactions, contributing to the field of green chemistry and pharmaceutical manufacturing (Kavi et al., 2021).
Material Science Applications
In material science, derivatives of bis(4-chlorophenyl)-sulfone have been explored for their potential in creating new polymeric materials. For instance, the study on poly(azomethine sulfone)s investigates their semiconducting properties, establishing correlations between polymer chemical structures and their electrical conductivity and optical absorption. This research contributes to the development of materials with specific electronic properties (Rusu et al., 2007).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes studying the safety measures that need to be taken while handling the compound.
Zukünftige Richtungen
This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could undergo.
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVTQADTKWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

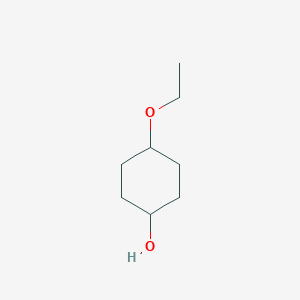
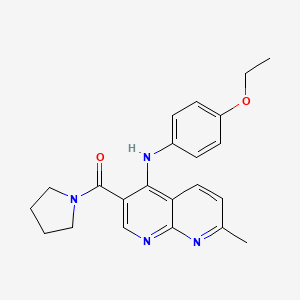
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)
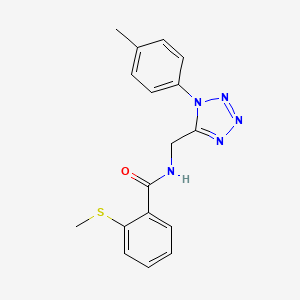
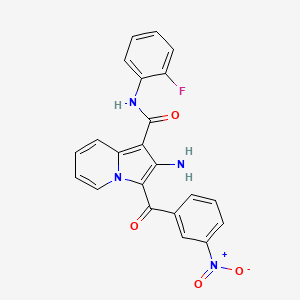
![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
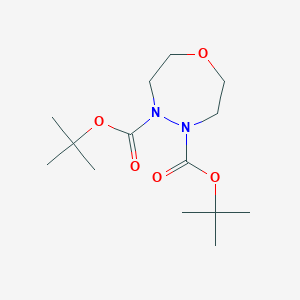
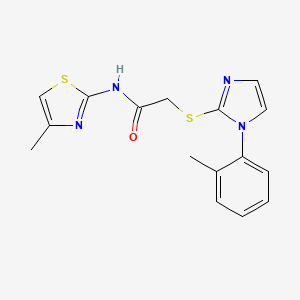
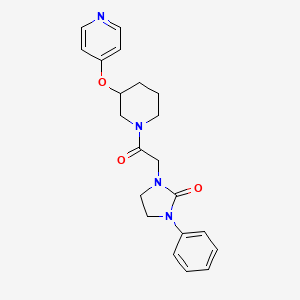
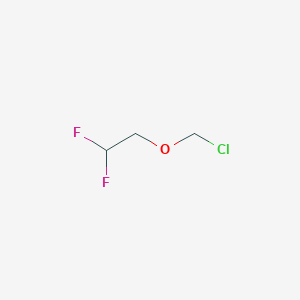
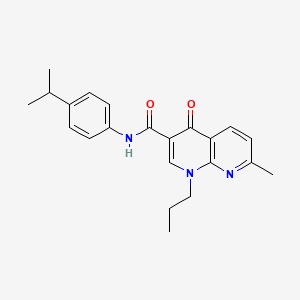
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)